Thiophene-3,4-dicarbaldehyde
Overview
Description
Thiophene-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C6H4O2S. It is characterized by a thiophene ring substituted with two formyl groups at the 3 and 4 positions.
Mechanism of Action
Target of Action
Thiophene-3,4-dicarbaldehyde, also known as TT, is primarily used in the construction of covalent organic frameworks (COFs) due to its electron-rich properties . These COFs are the primary targets of TT and play a crucial role in various chemical reactions, particularly in photocatalysis .
Mode of Action
TT interacts with its targets through a condensation process, forming thienothiophene-based COFs . These COFs, such as TT-TAPB-COF and TT-TAPT-COF, are constructed by the condensation of TT with other compounds like 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The interaction of TT with these compounds results in the formation of highly crystalline COFs .
Biochemical Pathways
The biochemical pathways affected by TT primarily involve the oxidation of sulfides to sulfoxides . TT-based COFs, particularly TT-TAPT-COF, exhibit effective light-triggered charge separation and migration, leading to the oxidation of sulfides with molecular oxygen . This process results in the production of corresponding sulfoxides with excellent conversions and selectivities .
Result of Action
The action of TT results in the formation of highly crystalline COFs that exhibit excellent photocatalytic performance . These COFs, particularly TT-TAPT-COF, demonstrate superior performance in the oxidation of sulfides, producing corresponding sulfoxides with high conversions and selectivities .
Action Environment
The action, efficacy, and stability of TT can be influenced by various environmental factors. For instance, the presence of light is crucial for the photocatalytic performance of TT-based COFs . Additionally, the stability of these COFs can be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Thiophene-based compounds have been found to be potent biochemical materials and are ubiquitous molecules in our life
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of thiophene derivatives. This method uses the Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce formyl groups into the thiophene ring .
Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Thiophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Thiophene-3,4-dicarboxylic acid.
Reduction: Thiophene-3,4-dimethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thiophene-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: It is used in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Thiophene-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.
Thiophene-3-carbaldehyde: Contains only one formyl group at the 3 position.
Thieno[3,4-b]thiophene-2-carbaldehyde: A fused thiophene derivative with different electronic properties.
Uniqueness: Thiophene-3,4-dicarbaldehyde is unique due to the positioning of its formyl groups, which allows for specific reactivity patterns and applications that are not possible with other thiophene derivatives. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
thiophene-3,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSRLXIEWTZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483946 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-31-0 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of Thiophene-3,4-dicarbaldehyde with aromatic amines and how is the reaction mechanism supported?
A1: this compound (1) exhibits interesting reactivity with aromatic amines depending on the reaction conditions. In the presence of 2-mercaptoethanol, it forms N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles (2) and N-aryl-4-arylimino-5,6-dihydro-4H-thieno[3,4-c]pyrroles (3) []. The reaction mechanism for these transformations has been investigated using labelling experiments and NMR spectral analysis, providing evidence for the proposed pathways [].
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